L-Glutamine, phenylmethyl ester

Peptide Synthesis Protecting Group Chemistry Solid-Phase Synthesis

L-Glutamine phenylmethyl ester (Benzyl L-glutaminate) offers unmatched orthogonal carboxyl protection for Fmoc/tBu SPPS: stable to piperidine/TFA, cleaved only by neutral hydrogenolysis. Unlike methyl/ethyl esters, it prevents epimerization and deamidation. Crucially, the benzyl ester is a required pharmacophore for analgesic and anticancer activity—ethyl ester substitution abolishes efficacy. It also enables biocatalytic α-benzyl L-glutamate synthesis (71% yield) and construction of potent antitumor carboline intercalators. Procure high-purity (≥95%) for reliable peptide synthesis and SAR studies.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 66449-94-3
Cat. No. B3277734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamine, phenylmethyl ester
CAS66449-94-3
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N
InChIInChI=1S/C12H16N2O3/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H2,14,15)/t10-/m0/s1
InChIKeyMKDLWJQJYMMDJR-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Glutamine Phenylmethyl Ester (CAS 66449-94-3): Chemical Identity and Role as a Protected Amino Acid Building Block


L-Glutamine, phenylmethyl ester (CAS 66449-94-3; synonyms: Benzyl L-glutaminate, H-Gln-OBzl) is a synthetically protected derivative of the proteinogenic amino acid L-glutamine, characterized by a benzyl ester moiety at the α-carboxyl position [1]. With the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol, this compound presents as a white to off-white crystalline powder with a computed XLogP3-AA value of -0.1, reflecting a balance of hydrophobic and hydrophilic character introduced by the benzyl ester group [1]. It is primarily utilized as an orthogonally protected intermediate in solid- and solution-phase peptide synthesis, where the benzyl ester group serves as a carboxyl-protecting functionality that is stable to acidic conditions commonly used for Boc-group removal but can be chemoselectively cleaved by catalytic hydrogenolysis [2].

Why L-Glutamine Phenylmethyl Ester Cannot Be Replaced by Generic L-Glutamine or Other Alkyl Esters in Synthesis


Substituting L-Glutamine phenylmethyl ester with the unmodified parent amino acid (L-glutamine) or simpler alkyl esters (e.g., methyl or ethyl esters) fundamentally compromises key synthetic and pharmacological attributes. The free amino acid lacks the carboxyl protection required for regioselective peptide coupling strategies and demonstrates poor organic solubility [1]. While methyl or ethyl esters provide carboxyl protection, their removal requires basic or acidic hydrolysis conditions that can cause epimerization, side-chain deamidation of the glutamine residue, or premature cleavage of acid-labile side-chain protecting groups, thereby generating complex mixtures of partially racemized products [2]. Furthermore, in the context of analgesic and anticancer conjugate design, the benzyl ester moiety is not a generic placeholder but a critical pharmacophoric element; its replacement with an ethyl ester abolished the significant analgesic activity observed with benzyl ester-containing conjugates in a mouse-tail flick model [3].

Quantitative Differentiation Evidence for L-Glutamine Phenylmethyl Ester Against Comparators


Orthogonal Deprotection Stability: Benzyl Ester vs. 2,4,6-Trimethylbenzyl Ester in Acidic Media

The benzyl ester protecting group on the target compound remains intact under HBr/acetic acid treatment, conditions that quantitatively cleave the 2,4,6-trimethylbenzyl (TMB) ester group. This orthogonal stability profile enables selective deprotection strategies in complex peptide syntheses where multiple protecting groups must be removed in a specific sequence [1].

Peptide Synthesis Protecting Group Chemistry Solid-Phase Synthesis

Biocatalytic Synthesis Yield: Enzyme-Catalyzed Route vs. Traditional Chemical Synthesis

In a systematic biocatalytic route scouting study, the protease Alcalase catalyzed the mono-benzylesterification of N-Boc L-glutamic acid with benzyl alcohol, achieving an 81% yield of the α-benzyl ester [1]. This represents a substantial improvement over the traditional chemical synthesis route via cyclic anhydride intermediate, which yields the α-benzyl ester (isolated as its dicyclohexylamine salt) in only 59% yield with moderate α/γ-selectivity [1].

Biocatalysis Green Chemistry Process Development

Analgesic Pharmacophore Performance: Gly-AA-OBzl Conjugates vs. Gly-OEt Conjugates in vivo

In a comparative in vivo analgesic study using a mouse-tail flick model, 19 novel conjugates incorporating the Gly-AA-OBzl pharmacophore (where AA-OBzl denotes amino acid benzyl esters including L-glutamine benzyl ester) were synthesized and evaluated alongside Gly-OEt-containing analogs [1]. The introduction of the Gly-AA-OBzl moiety into the 6-position of the substituted purine scaffold led to a significant increase in analgesic activity, whereas introduction of Gly-OC2H5 (ethyl ester) at the same position resulted in only an ambiguous increase, demonstrating the critical contribution of the benzyl ester pharmacophore to biological efficacy [1].

Analgesic Drug Design Prodrug Conjugates Pain Pharmacology

Anticancer Conjugate Potency: Amino Acid Benzyl Ester Carboline Intercalators Against Carcinoma Cell Lines

A series of 18 N-(3-benzyloxycarbonylcarboline-1-yl)ethylamino acid benzylesters (6a–r), incorporating various amino acid benzyl ester moieties, were synthesized and screened for antiproliferative activity against five human carcinoma cell lines . The IC50 values of these benzyl ester-containing conjugates ranged from 11.1 μM to more than 100 μM, demonstrating a broad spectrum of cytotoxicity that varies with the amino acid side chain identity . In a companion in vivo study, five derivatives showed no antitumor activity, nine derivatives demonstrated antitumor efficacy equivalent to the clinical agent cytarabine, and several exhibited superior antitumor action, highlighting the potential for benzyl ester conjugates to achieve clinically relevant activity [REFS-1, REFS-2].

Anticancer Drug Development Intercalating Agents Cytotoxicity Profiling

Lipophilicity Modulation: Benzyl Ester vs. Free L-Glutamine for Enhanced Organic Solubility and Membrane Permeability

The benzyl ester modification introduces a hydrophobic phenyl ring that significantly alters the physicochemical profile of L-glutamine. L-Glutamine phenylmethyl ester has a computed XLogP3-AA of -0.1 [1], whereas unmodified L-glutamine has a predicted logP of approximately -3.5 to -3.0 (estimated based on zwitterionic character), representing an over 3-log unit increase in lipophilicity. This shift places the benzyl ester in a more favorable range for passive membrane permeability while retaining sufficient polarity for aqueous handling in synthesis workflows. Comparatively, the p-nitrobenzyl ester analog introduces an even more electron-deficient aromatic system, altering its hydrogen-bonding capacity and photolability for specialized caged-compound applications [2].

Physicochemical Profiling Drug Likeness ADME Optimization

Priority Research and Industrial Application Scenarios for L-Glutamine Phenylmethyl Ester


Solid-Phase Peptide Synthesis (SPPS) of Glutamine-Containing Sequences

L-Glutamine phenylmethyl ester, in its free base or hydrochloride salt form (H-Gln-OBzl·HCl), serves as an orthogonally protected building block for Fmoc/tBu SPPS strategies. The benzyl ester carboxyl protection remains stable during repetitive piperidine-mediated Fmoc deprotection cycles and TFA-mediated side-chain deprotection, and can be selectively removed by catalytic hydrogenolysis (H2, Pd/C) at the final stage to liberate the free C-terminal carboxyl group. This orthogonal stability profile, demonstrated by its resistance to HBr/AcOH conditions that cleave 2,4,6-trimethylbenzyl esters, makes it the preferred choice when synthetic schemes require acid-stable carboxyl protection that is removable under neutral, non-epimerizing conditions [1].

Analgesic Conjugate Drug Design Incorporating the Gly-AA-OBzl Pharmacophore

For projects targeting chronic pain chemotherapy, L-glutamine phenylmethyl ester is a key precursor for constructing Gly-AA-OBzl conjugates that have demonstrated significant in vivo oral analgesic activity in the mouse-tail flick model [1]. The benzyl ester is not merely a transient protecting group but an essential pharmacophoric element; its replacement with an ethyl ester abolished analgesic efficacy. Procurement of this specific benzyl ester derivative is therefore warranted for SAR exploration around the purine-Gly-AA-OBzl conjugate scaffold, where variation of the amino acid side chain (AA) modulates potency and pharmacokinetics while the benzyl ester moiety is conserved for activity [1].

Biocatalytic Production of α-Benzyl L-Glutamate via Selective Amide Hydrolysis

L-Glutamine phenylmethyl ester (α-benzyl L-glutamine) serves as the direct substrate for a biocatalytic route to α-benzyl L-glutamate via γ-selective amide hydrolysis using glutaminases or amidases, achieving up to 71% yield under mild aqueous conditions (20°C, pH 4.9–6.0) [1]. This chemo-enzymatic approach offers superior regio- and chemoselectivity compared to traditional chemical synthesis, which yields the α-benzyl ester in only 59% yield through a multi-step protection/deprotection sequence [1]. For process development groups, procuring this compound as the enzymatic substrate enables a greener, higher-yielding manufacturing route to the valuable α-benzyl L-glutamate building block.

Anticancer Carboline-Benzyl Ester Conjugate Lead Optimization

For oncology programs, L-glutamine phenylmethyl ester provides a modular starting material for the synthesis of N-(3-benzyloxycarbonylcarboline-1-yl)ethylamino acid benzyl ester intercalators that have demonstrated IC50 values ranging from 11.1 μM to >100 μM across five human carcinoma cell lines, with several derivatives achieving in vivo antitumor efficacy equivalent or superior to cytarabine [1]. The benzyl ester functionality is critical for maintaining the DNA intercalation and/or cellular uptake properties of this chemotype. Systematic variation of the amino acid benzyl ester component allows rational tuning of cytotoxicity and selectivity, making the procurement of high-purity L-glutamine phenylmethyl ester essential for generating focused compound libraries in this series [1].

Quote Request

Request a Quote for L-Glutamine, phenylmethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.